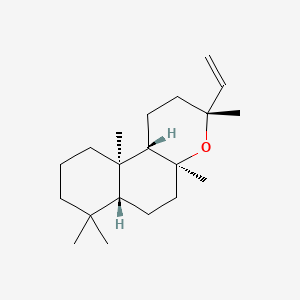

Manoyl oxide

描述

Labd-14-ene, 8,13-epoxy-, (13R)- has been reported in Cistus monspeliensis, Traversia baccharoides, and other organisms with data available.

from Cistus monspeliensis L. leaves and fruits ; structure in first source

属性

CAS 编号 |

596-84-9 |

|---|---|

分子式 |

C20H34O |

分子量 |

290.5 g/mol |

IUPAC 名称 |

(3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |

InChI |

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18+,19-,20+/m1/s1 |

InChI 键 |

IGGWKHQYMAJOHK-QVHQYWGISA-N |

手性 SMILES |

C[C@@]1(CC[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O1)C)(C)C)C)C=C |

规范 SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Manoyl oxide; Manoyl oxide; Manoyl; |

产品来源 |

United States |

Foundational & Exploratory

The Manoyl Oxide Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a labdane-related diterpenoid that serves as a crucial biosynthetic precursor to a variety of bioactive natural products, most notably the pharmacologically significant compound forskolin.[1][2] Found in the root cork of Coleus forskohlii, (13R)-manoyl oxide is the starting point for a complex series of enzymatic modifications that lead to forskolin, a potent activator of adenylyl cyclase with applications in the treatment of glaucoma, heart failure, and asthma.[1][3] The elucidation of the this compound biosynthesis pathway has opened avenues for the heterologous production of this key intermediate and its valuable derivatives, offering a more sustainable and scalable alternative to extraction from its natural plant source.[4][5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic steps, quantitative production data, detailed experimental protocols, and key molecular mechanisms.

Core Biosynthesis Pathway

The biosynthesis of (13R)-manoyl oxide from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is a two-step enzymatic cascade catalyzed by a pair of diterpene synthases (diTPSs) belonging to two distinct classes.[1][6] In Coleus forskohlii, these enzymes are designated as CfTPS2 and CfTPS3.[1][7]

-

Step 1: Protonation-initiated Cyclization by a Class II diTPS. The pathway commences with the action of a class II diTPS, CfTPS2, which catalyzes the protonation-initiated cyclization of the acyclic GGPP. This intricate reaction proceeds through a series of carbocationic intermediates to form the bicyclic intermediate, copal-8-ol diphosphate.[1][6] The reaction is initiated by a conserved DxDD motif within the active site of the class II diTPS.[8][9]

-

Step 2: Ionization-dependent Cyclization and Rearrangement by a Class I diTPS. The copal-8-ol diphosphate intermediate is then handed off to a class I diTPS, CfTPS3. This enzyme catalyzes an ionization-dependent reaction, involving the cleavage of the diphosphate group, followed by a cyclization and rearrangement cascade to yield the final product, (13R)-manoyl oxide.[1][6] Class I diTPSs are characterized by a conserved DDxxD motif that coordinates divalent metal ions, typically Mg²⁺, which are essential for the ionization of the substrate.[8][10]

The stereospecificity of this second step is crucial, as CfTPS3 in combination with CfTPS2 specifically produces the (13R)-epimer of this compound, which is the direct precursor to forskolin.[1][11] It is noteworthy that another class I diTPS from C. forskohlii, CfTPS4, can also catalyze this reaction. However, the combination of a different class II diTPS, CfTPS1, with either CfTPS3 or CfTPS4 leads to the formation of miltiradiene, highlighting a branch point in the diterpenoid metabolic network of the plant.[1][7]

Quantitative Data on this compound Production

The elucidation of the this compound biosynthesis pathway has enabled the development of microbial cell factories for its production. The following table summarizes key quantitative data from studies on the heterologous production of (13R)-manoyl oxide.

| Product | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| (13R)-Manoyl oxide | Escherichia coli | Expression of CfTPS2 and CfTPS3 | 10 | [5] |

| (13R)-Manoyl oxide | Saccharomyces cerevisiae | Stepwise metabolic engineering of the mevalonate pathway, and optimization of CfTPS2 and CfTPS3 expression. | 3000 | [11] |

| Forskolin (from this compound) | Saccharomyces cerevisiae | Stable integration of nine genes for the entire pathway from glucose. | 40 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of CfTPS2 and CfTPS3 in E. coli

This protocol describes the expression of CfTPS enzymes with an N-terminal His-tag in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Vector Construction:

- Synthesize codon-optimized coding sequences for CfTPS2 and CfTPS3.

- Clone the genes into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag.

2. Transformation and Expression:

- Transform the expression constructs into an appropriate E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

- Continue to culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

- Store the purified enzyme at -80°C.

Protocol 2: In Vitro Diterpene Synthase Assay

This protocol outlines a method to determine the enzymatic activity of purified CfTPS2 and CfTPS3.

1. Reaction Setup:

- Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT).

- In a 1.5 mL microcentrifuge tube, combine the following:

- Purified CfTPS2 (final concentration 1-5 µM)

- Purified CfTPS3 (final concentration 1-5 µM)

- GGPP (substrate; final concentration 10-50 µM)

- Assay buffer to a final volume of 500 µL.

- For single-enzyme assays, include only one of the purified enzymes.

2. Incubation and Product Extraction:

- Incubate the reaction mixture at 30°C for 1-4 hours.

- Stop the reaction by adding 500 µL of hexane and vortexing vigorously for 30 seconds.

- Centrifuge at 10,000 x g for 5 minutes to separate the phases.

- Carefully transfer the upper hexane layer to a new tube.

- Repeat the extraction of the aqueous phase with another 500 µL of hexane and combine the organic layers.

3. Sample Preparation for GC-MS Analysis:

- Dry the combined hexane extracts under a gentle stream of nitrogen.

- Resuspend the dried residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

- An internal standard (e.g., 1-eicosene) can be added before extraction for quantification.

Protocol 3: GC-MS Analysis of this compound

This protocol describes the gas chromatography-mass spectrometry (GC-MS) method for the detection and identification of this compound.

1. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977A or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection Volume: 1 µL in splitless mode.

- Inlet Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp to 180°C at 15°C/min.

- Ramp to 300°C at 25°C/min, hold for 5 minutes.

- MSD Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Electron Ionization: 70 eV.

- Scan Range: m/z 40-500.

2. Data Analysis:

- Identify this compound by comparing its retention time and mass spectrum with an authentic standard or with published data.

- The mass spectrum of this compound typically shows characteristic fragment ions.

Mandatory Visualizations

Diagram 1: this compound Biosynthesis Pathway

Diagram 2: Experimental Workflow for this compound Pathway Elucidation

Conclusion

The elucidation of the this compound biosynthesis pathway represents a significant advancement in our understanding of diterpenoid metabolism and provides a powerful platform for the biotechnological production of valuable natural products. The two-step conversion of GGPP to (13R)-manoyl oxide by the sequential action of a class II and a class I diterpene synthase is a hallmark of this pathway. The availability of detailed experimental protocols and the increasing success in heterologous production systems are paving the way for the sustainable and cost-effective supply of this compound and its derivatives, such as forskolin, for pharmaceutical and research applications. Further research into the structure and catalytic mechanisms of the involved enzymes will undoubtedly facilitate protein engineering efforts to enhance their efficiency and potentially generate novel diterpenoid structures with unique biological activities.

References

- 1. Mechanistic studies of class II diterpene cyclases | Laboratory of Reuben Peters [faculty.sites.iastate.edu]

- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 3. academic.oup.com [academic.oup.com]

- 4. vliz.be [vliz.be]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Class II terpene cyclases: structures, mechanisms, and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GC-MS Methods for Terpenoids | Semantic Scholar [semanticscholar.org]

- 10. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-titer production of 13R-manoyl oxide in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Manoyl Oxide: A Technical Guide to Natural Sources and Isolation for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a labdane diterpene, is a key biosynthetic precursor to the pharmacologically significant compound forskolin and a valuable chiral building block for the synthesis of other bioactive molecules.[1][2] Its natural occurrence in a variety of plant species presents opportunities for its extraction and utilization in drug discovery and development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathways and potential pharmacological significance. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Sources of this compound

This compound and its derivatives are predominantly found in the plant kingdom, with notable concentrations in the Lamiaceae (mint), Cistaceae (rockrose), and Asteraceae (sunflower) families. The primary species of interest for the extraction of these compounds are Coleus forskohlii, various Cistus species, and several members of the Grindelia genus.

Coleus forskohlii (Plectranthus barbatus)

Coleus forskohlii is the most well-documented source of (13R)-manoyl oxide, where it serves as the direct precursor to forskolin.[2] The compound is biosynthesized and accumulates in specialized root cork cells, specifically within oil bodies.[2]

Cistus Species

Several species of Cistus, particularly Cistus creticus, are known to produce a resin called "ladanum," which is a rich source of labdane-type diterpenes, including this compound and its isomers.[3] Notably, the essential oil of Cistus creticus subsp. eriocephalus has been reported to contain up to 70% this compound and its isomer.[4]

Grindelia Species

Various species of the genus Grindelia, commonly known as gumweeds, are recognized for producing a resinous exudate containing a variety of diterpenoids. Several this compound derivatives have been isolated from species such as Grindelia scorzonerifolia and Grindelia integrifolia.

Quantitative Data on this compound Content

The yield of this compound and its derivatives can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction method employed. The following table summarizes available quantitative data to provide a comparative overview.

| Plant Source | Plant Part | Compound | Extraction Method | Yield | Reference |

| Coleus forskohlii | Stem | Forskolin | Chloroform Extraction | 0.103% w/w | [5] |

| Coleus forskohlii | Roots | Forskolin | Soxhlet (Ethanol) | 2.83% | [6] |

| Coleus forskohlii | Roots | Forskolin | Microwave-Assisted (Ethanol) | 2.29% | [6] |

| Coleus forskohlii | Roots | Forskolin | Ultrasound-Assisted (Ethanol) | 1.47% | [6] |

| Cistus creticus subsp. eriocephalus | Aerial Parts | This compound & isomer | Hydrodistillation | ~70% of essential oil | [4] |

| Grindelia integrifolia | Flowers | Essential Oil | Hydrodistillation | 0.37% v/dw | [7] |

| Grindelia integrifolia | Leaves | Essential Oil | Hydrodistillation | 0.26% v/dw | [7] |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The lipophilic nature of this compound dictates the use of nonpolar to moderately polar solvents for efficient extraction.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from plant material.

Detailed Experimental Protocols

Protocol 1: Isolation of Forskolin (downstream of this compound) from Coleus forskohlii Stems [5]

-

Extraction:

-

Powdered stem material (500 g) is extracted with chloroform (3 x 500 mL) with continuous stirring at room temperature for 2 hours for each extraction.

-

The chloroform extracts are filtered and combined.

-

-

Concentration:

-

The combined chloroform extract is concentrated to dryness under reduced pressure at 40°C to yield a semi-solid residue.

-

-

Silica Gel Column Chromatography:

-

A portion of the residue (2 g) is loaded onto a silica gel column (60 g, 230-400 mesh) packed as a slurry in toluene.

-

The column is eluted with a gradient of increasing polarity using toluene and ethyl acetate (EtOAc):

-

100% Toluene

-

95:5 Toluene:EtOAc

-

90:10 Toluene:EtOAc

-

85:15 Toluene:EtOAc

-

80:20 Toluene:EtOAc

-

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Crystallization:

-

Fractions containing forskolin are pooled, concentrated, and the crude forskolin is crystallized using ethyl acetate and n-hexane to yield pure forskolin.

-

Protocol 2: General Approach for Isolation from Cistus Resin

Based on general practices for diterpene isolation:

-

Extraction:

-

The resin ("ladanum") is dissolved in a suitable solvent such as dichloromethane or a mixture of hexane and ethyl acetate.

-

-

Prefractionation (Optional):

-

The extract can be subjected to a preliminary fractionation using vacuum liquid chromatography (VLC) on silica gel with a stepwise gradient of hexane and ethyl acetate.

-

-

Silica Gel Column Chromatography:

-

The crude extract or a prefractionated sample is subjected to column chromatography on silica gel.

-

Elution is typically performed with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

-

Further Purification:

-

Fractions containing this compound, as identified by TLC, are combined.

-

If necessary, further purification can be achieved by repeated column chromatography or by High-Performance Liquid Chromatography (HPLC).

-

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii

The biosynthesis of (13R)-manoyl oxide in C. forskohlii is a two-step process catalyzed by two distinct diterpene synthases (diTPSs).

References

- 1. This compound diterpenoids from Grindelia scorzonerifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Metabolites of ent-13-epi-Manoyl Oxide and Other Cytotoxic Diterpenes from the Resin "LADANO" of Cistus creticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. phcog.com [phcog.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

(13R)-Manoyl Oxide as a Biosynthetic Precursor of Forskolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin, a labdane diterpenoid isolated from the roots of Coleus forskohlii, is a potent activator of adenylyl cyclase, leading to an increase in intracellular levels of cyclic AMP (cAMP). This mechanism of action has established forskolin as a valuable pharmacological tool and a therapeutic agent for conditions such as glaucoma, heart failure, and asthma.[1][2] The exclusive natural source and low abundance of forskolin in its native plant have driven research into its biosynthetic pathway to enable alternative production methods, such as microbial fermentation and plant-based heterologous expression.[3][4] Central to this biosynthetic pathway is the diterpene intermediate, (13R)-manoyl oxide, which serves as the molecular scaffold for the subsequent enzymatic modifications that yield the complex structure of forskolin.[2][5] This technical guide provides an in-depth overview of the biosynthesis of forskolin from (13R)-manoyl oxide, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate molecular processes.

The Biosynthetic Pathway from (13R)-Manoyl Oxide to Forskolin

The conversion of the relatively simple diterpene (13R)-manoyl oxide into the structurally complex forskolin molecule is a multi-step process primarily catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and an acetyltransferase. This intricate pathway involves a cascade of oxidation reactions followed by a final acetylation step.

The journey begins with the formation of (13R)-manoyl oxide itself from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This initial cyclization is catalyzed by two diterpene synthases, CfTPS2 and CfTPS3, which are predominantly expressed in the root cork of C. forskohlii, the site of forskolin accumulation.[5]

Once (13R)-manoyl oxide is formed, it undergoes a series of regio- and stereospecific hydroxylations and a ketone formation, primarily mediated by enzymes from the CYP76AH subfamily.[3][5] A minimal set of three P450 enzymes, in conjunction with an acetyltransferase, has been identified as sufficient for the conversion of (13R)-manoyl oxide to forskolin.[3] The key enzymatic steps are:

-

Oxidation by CYP76AH15: This enzyme catalyzes the initial and crucial oxidation of (13R)-manoyl oxide, primarily at the C-11 position to form 11-oxo-13R-manoyl oxide.[3]

-

Further Oxidations by CYP76AH11 and CYP76AH16: These two cytochrome P450 enzymes act on the products of the initial oxidation steps, introducing additional hydroxyl groups at various positions on the manoyl oxide backbone. The interplay between these enzymes leads to the formation of 9-deoxy-7-deacetylforskolin and 9-hydroxy-manoyl oxide.[5] The combination of CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16 can catalyze the conversion of (13R)-manoyl oxide into 7-deacetylforskolin.[5]

-

Acetylation by CfACT1-8: The final step in the biosynthesis is the acetylation of the 7-hydroxyl group of 7-deacetylforskolin. This reaction is catalyzed by the acetyltransferase CfACT1-8, which exhibits high specificity and activity, leading to the formation of forskolin.[5]

The entire biosynthetic pathway from GGPP to forskolin has been successfully reconstituted in heterologous systems like Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (tobacco), paving the way for biotechnological production of this valuable therapeutic compound.[3][6]

Quantitative Data on Forskolin Biosynthesis

The following tables summarize the available quantitative data on the production of forskolin and its precursors in various engineered systems. While specific enzyme kinetic parameters like Km and kcat for all the biosynthetic enzymes are not yet fully reported in the literature, the production titers provide valuable insights into the efficiency of the reconstituted pathway.

| Product | Host Organism | Production Titer | Reference |

| (13R)-Manoyl Oxide | Saccharomyces cerevisiae | 350 mg/L | [5] |

| Forskolin | Saccharomyces cerevisiae | 40 mg/L | [3][4] |

| Forskolin | Nicotiana tabacum (transgenic leaves) | up to 21.26 µg/g fresh weight (206.33 µg/g dry weight) | [6] |

| 11-oxo-13R-manoyl oxide | Saccharomyces cerevisiae (with engineered CYP76AH15 mutant A99I) | 5.6-fold increase compared to wild-type enzyme | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the forskolin biosynthetic pathway.

Heterologous Expression and Analysis of Forskolin Biosynthesis in Nicotiana benthamiana

This protocol describes the transient expression of forskolin biosynthetic genes in N. benthamiana leaves, a rapid method for pathway elucidation and enzyme characterization.

a. Vector Construction:

-

The cDNAs encoding the biosynthetic enzymes (CfTPS2, CfTPS3, CfCYP76AH15, CfCYP76AH11, CfCYP76AH16, and CfACT1-8) are cloned into a suitable plant expression vector, such as pEAQ-HT, under the control of a strong constitutive promoter (e.g., CaMV 35S).

b. Agrobacterium tumefaciens Transformation:

-

The expression vectors are introduced into a competent A. tumefaciens strain (e.g., AGL1 or GV3101) by electroporation or heat shock.

-

Transformed colonies are selected on appropriate antibiotic-containing media.

c. Agroinfiltration:

-

A single colony of each transformed A. tumefaciens strain is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C.

-

The overnight culture is used to inoculate a larger volume of infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) and grown to an OD₆₀₀ of 0.8-1.0.

-

The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer to a final OD₆₀₀ of 0.5 for each strain.

-

For co-expression, equal volumes of the resuspended bacterial cultures are mixed.

-

The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

d. Plant Growth and Harvest:

-

Infiltrated plants are grown in a controlled environment (e.g., 16h light/8h dark cycle at 22°C) for 5-7 days.

-

The infiltrated leaf areas are harvested and immediately frozen in liquid nitrogen.

e. Metabolite Extraction and Analysis:

-

The frozen leaf material is ground to a fine powder.

-

Metabolites are extracted with an appropriate organic solvent (e.g., ethyl acetate or a mixture of methanol and chloroform).

-

The extract is dried, redissolved in a suitable solvent, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of (13R)-manoyl oxide and its derivatives, and by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of forskolin and its hydroxylated intermediates.

In Vitro Cytochrome P450 Enzyme Assays

This protocol outlines a general procedure for in vitro assays to determine the activity and substrate specificity of the CYP76AH enzymes.

a. Enzyme Preparation:

-

The cDNAs of the CYP76AH enzymes are cloned into an expression vector suitable for E. coli or yeast (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

-

The enzymes are expressed in the chosen host and purified from microsomal fractions or as recombinant proteins. A cytochrome P450 reductase (CPR) partner, either from C. forskohlii or a model plant like Arabidopsis thaliana, is also required for activity and should be co-expressed or added to the reaction.

b. Reaction Mixture:

-

A typical reaction mixture (e.g., 100 µL) contains:

-

50 mM Potassium Phosphate buffer (pH 7.4)

-

Purified CYP enzyme (e.g., 10-50 pmol)

-

Purified CPR (in a molar ratio of 1:2 to 1:5 with the CYP)

-

Substrate ((13R)-manoyl oxide or other intermediates) dissolved in a suitable solvent (e.g., DMSO)

-

An NADPH regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

c. Reaction Incubation:

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

d. Product Extraction and Analysis:

-

The products are extracted with the organic solvent.

-

The organic phase is collected, dried, and redissolved in a suitable solvent for analysis by GC-MS or LC-MS/MS to identify and quantify the reaction products.

Microbial Production of Forskolin in Saccharomyces cerevisiae

This protocol provides a general workflow for the heterologous production of forskolin in engineered yeast.

a. Strain Engineering:

-

A base yeast strain with an optimized production of the precursor GGPP is used. This often involves the overexpression of key genes in the mevalonate (MVA) pathway.

-

The genes for the entire forskolin biosynthetic pathway (CfTPS2, CfTPS3, CfCYP76AH15, CfCYP76AH11, CfCYP76AH16, CfACT1-8, and a suitable CPR) are codon-optimized for yeast expression and integrated into the yeast genome or expressed from plasmids.

b. Fermentation:

-

A single colony of the engineered yeast strain is used to inoculate a starter culture in a suitable defined medium (e.g., SC-URA).

-

The starter culture is grown overnight and then used to inoculate a larger volume of production medium.

-

The production culture is grown in a bioreactor with controlled temperature, pH, and aeration. A fed-batch strategy is often employed to maintain optimal growth and production conditions.

c. Product Extraction and Quantification:

-

The yeast cells are harvested by centrifugation.

-

The intracellular metabolites are extracted using a suitable solvent extraction method (e.g., using ethyl acetate or by bead beating followed by solvent extraction).

-

The extracellular forskolin in the culture medium can be captured using an adsorbent resin (e.g., XAD4).

-

The extracted and purified samples are analyzed by LC-MS/MS for the quantification of forskolin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the forskolin biosynthetic pathway and a typical experimental workflow for pathway elucidation.

Caption: Biosynthetic pathway of forskolin from GGPP.

Caption: Workflow for forskolin pathway elucidation.

Conclusion

The elucidation of the biosynthetic pathway of forskolin from (13R)-manoyl oxide represents a significant achievement in plant biochemistry and metabolic engineering. The identification and characterization of the key cytochrome P450 and acetyltransferase enzymes have not only provided fundamental insights into the complex chemistry of natural product biosynthesis but have also opened up new avenues for the sustainable production of this important pharmaceutical. Further research focusing on the detailed kinetic characterization of the biosynthetic enzymes and the optimization of heterologous expression systems will be crucial for realizing the full potential of biotechnological forskolin production. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary background, data, and methodologies to advance the science and application of forskolin.

References

- 1. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]

- 2. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total biosynthesis of the cyclic AMP booster forskolin from Coleus forskohlii | eLife [elifesciences.org]

- 5. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous Production of Forskolin in Tobacco (Nicotiana tabacum) via Glandular Trichome Specific Engineering and Metabolic Flux Redirection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activities of Manoyl Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a labdane-type diterpene, and its derivatives represent a class of natural products with a growing body of research highlighting their diverse and potent biological activities. Found in various plant species, these compounds have demonstrated significant potential in several therapeutic areas, including antimicrobial, anti-inflammatory, and cytotoxic applications. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cytotoxic Activity

This compound derivatives have emerged as promising candidates for anticancer drug development due to their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC50 (µM) | Reference |

| Thiomidazolide derivative of ent-3β-hydroxy-13-epi-manoyl oxide | Various Leukemic Cell Lines | - | [1][2] |

| ent-13-epi-manoyl oxide | Nine Leukemic Cell Lines | - | [3] |

Note: Specific IC50 values for the thiomidazolide derivative and ent-13-epi-manoyl oxide were not provided in the abstracts, but the studies reported significant cytotoxic and antiproliferative effects. Further investigation of the full-text articles is recommended for detailed quantitative data.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic process.

References

Manoyl Oxide: A Technical Guide to its Discovery, History, and Scientific Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a labdane-type diterpenoid, has emerged as a molecule of significant interest in natural product chemistry and drug discovery. Initially identified from the New Zealand silver pine, Dacrydium colensoi, its role as a key biosynthetic precursor to the pharmacologically important compound forskolin has propelled extensive research into its biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its isolation, biosynthesis, and diverse biological properties, including its antimicrobial and cytotoxic effects. This document serves as a resource for researchers, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into this promising natural product.

Discovery and History

The history of this compound predates its association with the well-known medicinal plant Coleus forskohlii. It was first identified as a constituent of the wood oil from the New Zealand silver pine, Dacrydium colensoi (now known as Manoao colensoi).[1][2] The timber of this tree was historically valued by Europeans for its durability, and the chemical investigation of its extracts led to the isolation and characterization of this compound.[1] For a considerable period, Dacrydium colensoi and pink pine (Halocarpus biformis) were the primary sources for this compound and the related compound manool, which found use in the perfume industry as a substitute for ambergris.[1]

The research landscape for this compound shifted significantly with the discovery of forskolin from Coleus forskohlii (synonym Plectranthus barbatus), a plant used in traditional Ayurvedic and Hindu medicine.[3] Subsequent biosynthetic studies revealed that (13R)-manoyl oxide is the direct precursor to forskolin.[3][4] This discovery, particularly the work of Pateraki, Hamberger, and their colleagues, elucidated the enzymatic pathway responsible for its formation, identifying two key diterpene synthases, CfTPS2 and CfTPS3, that catalyze the conversion of geranylgeranyl diphosphate (GGPP) to (13R)-manoyl oxide.[4] This understanding of its biosynthetic origin has opened avenues for its production in microbial systems, offering a sustainable alternative to extraction from natural sources.[5]

Biosynthesis of (13R)-Manoyl Oxide

The biosynthesis of (13R)-manoyl oxide in Coleus forskohlii is a two-step process catalyzed by two distinct diterpene synthases (diTPSs).[4] The pathway begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP).

-

Step 1: Cyclization of GGPP : The class II diTPS, CfTPS2, catalyzes the protonation-initiated cyclization of GGPP to form the intermediate, (+)-copal-8-ol diphosphate.

-

Step 2: Conversion to (13R)-Manoyl Oxide : The class I diTPS, CfTPS3, then facilitates the cleavage of the diphosphate group and the subsequent formation of the characteristic ether linkage, yielding (13R)-manoyl oxide.[4]

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities, with antimicrobial and cytotoxic properties being the most studied.

Antimicrobial Activity

Various studies have demonstrated the efficacy of this compound and its semi-synthetic derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6] The proposed mechanism of antimicrobial action for similar compounds involves the disorganization of the cell membrane structure, leading to increased permeability and leakage of intracellular components.[2][7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Cistus creticus essential oil (this compound major component) | Staphylococcus aureus | - | [8] |

| Cistus creticus essential oil (this compound major component) | Staphylococcus epidermidis | - | [8] |

| Cistus creticus essential oil (this compound major component) | Escherichia coli | - | [8] |

| Cistus creticus essential oil (this compound major component) | Enterobacter cloacae | - | [8] |

| Cistus creticus essential oil (this compound major component) | Klebsiella pneumoniae | - | [8] |

| Cistus creticus essential oil (this compound major component) | Pseudomonas aeruginosa | - | [8] |

| Cistus creticus essential oil (this compound major component) | Candida albicans | - | [8] |

| Cistus creticus essential oil (this compound major component) | Candida tropicalis | - | [8] |

| Cistus creticus essential oil (this compound major component) | Candida glabrata | - | [8] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Staphylococcus aureus | 12.5 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Staphylococcus epidermidis | 25 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Escherichia coli | 50 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Enterobacter cloacae | 50 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Klebsiella pneumoniae | 50 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Pseudomonas aeruginosa | 100 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Candida albicans | 12.5 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Candida tropicalis | 25 | [6] |

| Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxide | Candida glabrata | 50 | [6] |

Note: MIC values for the essential oil were not explicitly provided in the cited text, but the study reported significant activity.

Cytotoxic Activity

The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. While specific IC50 values for pure this compound are not extensively reported, studies on related compounds and extracts rich in this compound indicate promising anticancer activity. The mechanism of cytotoxicity is often linked to the induction of apoptosis.

Table 2: Cytotoxicity (IC50) of this compound-related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| ent-3β-acetoxy-13-epi-manoyl oxide | Not specified | - | [9] |

| Diterpenes from Cistus creticus resin | Not specified | - | [10] |

Note: Specific IC50 values for this compound were not found in the search results. The table indicates compounds for which cytotoxic activity has been reported, highlighting a need for further quantitative studies on the pure compound.

Postulated Signaling Pathway for Cytotoxicity

The precise molecular targets and signaling pathways directly modulated by this compound are not yet fully elucidated. However, based on the observed cytotoxic and apoptotic effects of similar natural products, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and culminates in the activation of caspases, the executive enzymes of apoptosis.

Experimental Protocols

Isolation of this compound from Plant Material by Column Chromatography

This protocol describes a general method for the isolation of this compound from a plant extract, such as from Cistus creticus.

Materials:

-

Dried and powdered plant material (e.g., leaves or resin)

-

Solvents for extraction (e.g., n-hexane, dichloromethane, ethyl acetate)

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Round bottom flasks

-

Rotary evaporator

-

TLC plates (silica gel G 60 F254)

-

Developing chamber for TLC

-

UV lamp for visualization

Procedure:

-

Extraction: a. Macerate the powdered plant material with a suitable solvent (e.g., n-hexane or dichloromethane) at room temperature for 24-48 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Preparation: a. Prepare a slurry of silica gel in n-hexane. b. Pack the glass column with the slurry, ensuring no air bubbles are trapped. c. Add a layer of sand on top of the silica gel to protect the surface. d. Equilibrate the column by running n-hexane through it until the packing is stable.

-

Sample Loading and Elution: a. Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the column. b. Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of a more polar solvent like ethyl acetate (gradient elution).

-

Fraction Collection and Analysis: a. Collect fractions of the eluate in test tubes. b. Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1). c. Visualize the spots under a UV lamp or by using a staining reagent. d. Combine the fractions that contain the compound of interest (this compound will be in the less polar fractions).

-

Purification and Characterization: a. Concentrate the combined fractions to obtain the purified this compound. b. Confirm the identity and purity of the compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound has a rich history, from its initial discovery in the context of the timber and perfume industries to its more recent prominence as a key intermediate in the biosynthesis of the potent pharmaceutical agent, forskolin. Research has demonstrated its intrinsic biological activities, particularly its antimicrobial and cytotoxic effects, suggesting its potential for development as a therapeutic agent in its own right.

Future research should focus on several key areas. A more comprehensive evaluation of the cytotoxic activity of pure this compound against a wider range of cancer cell lines is needed to establish a clear profile of its anticancer potential and to determine precise IC50 values. Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives. Furthermore, the development of scalable and cost-effective methods for its production, either through semi-synthesis or microbial fermentation, will be essential for its advancement in drug development pipelines. The continued exploration of this fascinating diterpenoid holds significant promise for the discovery of new therapeutic leads.

References

- 1. New hemisynthetic this compound derivatives with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.uvic.ca [web.uvic.ca]

- 4. This compound (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial Synthesis of the Forskolin Precursor this compound in an Enantiomerically Pure Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential Oils as Green Antibacterial Modifiers of Polymeric Materials | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Manoyl Oxide Stereoisomers: A Technical Guide to Their Significance and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a naturally occurring labdane diterpenoid, exists as a variety of stereoisomers, each with distinct chemical and biological properties. This technical guide provides a comprehensive overview of the significance of this compound stereoisomers, with a focus on their chemical structures, synthesis, and biological activities. Detailed experimental protocols for key assays are provided, and quantitative data on their cytotoxic and antimicrobial effects are summarized. Furthermore, the known signaling pathways associated with these molecules are described and visualized. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound and its stereoisomers are a class of bicyclic diterpenoids characterized by a substituted decalin ring system fused to a pyran ring. The stereochemistry at various chiral centers within the this compound scaffold gives rise to a number of stereoisomers, including the well-studied (13R)-manoyl oxide and its epimer, 13-epi-manoyl oxide. The significance of these compounds stems from their role as key intermediates in the biosynthesis of pharmacologically important molecules, most notably forskolin, a potent activator of adenylyl cyclase.[1] Beyond their precursor role, this compound stereoisomers and their derivatives have demonstrated a range of intrinsic biological activities, including cytotoxic and antimicrobial effects.[2][3] This guide delves into the technical details of these properties, providing a foundation for further research and development.

Chemical Structures and Stereoisomers

The core structure of this compound consists of a labdane diterpene skeleton. The presence of multiple chiral centers results in various stereoisomers. The absolute configuration at positions such as C-8, C-13, and others dictates the specific stereoisomer. Some of the commonly cited stereoisomers include:

-

This compound: The specific stereochemistry is often not fully defined in general literature, but typically refers to the naturally most abundant isomer.

-

(13R)-Manoyl oxide: A key precursor in the biosynthesis of forskolin.[1]

-

13-epi-Manoyl oxide (ent-Manoyl oxide): An epimer of (13R)-manoyl oxide at the C-13 position.

-

ent-3-beta-hydroxy-13-epi-manoyl oxide: A hydroxylated derivative of 13-epi-manoyl oxide.[3]

The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's interaction with biological targets, leading to differences in their pharmacological profiles.

Quantitative Biological Data

The biological activity of this compound stereoisomers has been investigated in various contexts, primarily focusing on their cytotoxic and antimicrobial properties.

Cytotoxic Activity

Studies have demonstrated the cytotoxic potential of this compound against cancer cell lines. A comparative study of this compound and its biosynthetic precursor, sclareol, revealed differing potencies.

Table 1: Cytotoxic Activity of this compound and Sclareol [2][4]

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast adenocarcinoma) | 50 |

| Sclareol | MCF-7 (Breast adenocarcinoma) | 2.0 |

These results indicate that while this compound possesses cytotoxic activity, its precursor, sclareol, is significantly more potent against the MCF-7 cell line.[2][4]

Antimicrobial Activity

Derivatives of this compound stereoisomers have shown promise as antimicrobial agents. A study on ent-3-beta-hydroxy-13-epi-manoyl oxide demonstrated its activity against a range of bacteria and fungi. While minimum inhibitory concentration (MIC) values are not available, the zone of inhibition data provides a qualitative measure of its efficacy.

Table 2: Antimicrobial Activity of ent-3-beta-hydroxy-13-epi-manoyl oxide [3][5]

| Test Organism | Type | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram (+) Bacteria | 10 |

| Staphylococcus epidermidis | Gram (+) Bacteria | 9 |

| Escherichia coli | Gram (-) Bacteria | 7 |

| Enterobacter cloacae | Gram (-) Bacteria | 7 |

| Klebsiella pneumoniae | Gram (-) Bacteria | 7 |

| Pseudomonas aeruginosa | Gram (-) Bacteria | 7 |

| Candida albicans | Fungus | 8 |

| Candida tropicalis | Fungus | 7 |

| Candida glabrata | Fungus | 7 |

The parent compound, ent-3-beta-hydroxy-13-epi-manoyl oxide, showed good activity against the tested microorganisms.[5]

Experimental Protocols

Synthesis of this compound from Sclareol

Objective: To synthesize this compound from the readily available diterpene alcohol, sclareol.

-

Reaction Setup: Sclareol is treated with cerium (IV) ammonium nitrate (CAN) in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound stereoisomers against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, MDA-MB-231, and MDA-MB-468) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound stereoisomers and analogs) for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

Objective: To qualitatively assess the antimicrobial activity of this compound stereoisomers.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways and Significance

The primary significance of this compound stereoisomers in cellular signaling is their role as precursors to forskolin.

Forskolin Biosynthesis and cAMP Pathway Activation

(13R)-Manoyl oxide is a key intermediate in the biosynthetic pathway of forskolin in the plant Coleus forskohlii.[1] Forskolin is a potent and direct activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to a wide range of physiological responses.

Caption: Biosynthetic pathway from (13R)-Manoyl Oxide to Forskolin and subsequent activation of the cAMP signaling cascade.

Logical Workflow for Biological Evaluation

The evaluation of this compound stereoisomers for their therapeutic potential follows a logical progression from synthesis or isolation to detailed biological characterization.

Caption: A logical workflow for the investigation of this compound stereoisomers in drug discovery.

Conclusion and Future Directions

This compound stereoisomers represent a valuable class of natural products with demonstrated biological activities and significant potential in drug discovery. Their role as precursors to forskolin firmly links them to the modulation of the cAMP signaling pathway, a critical regulator of numerous cellular functions. Furthermore, the intrinsic cytotoxic and antimicrobial properties of this compound derivatives warrant further investigation.

Future research should focus on a more comprehensive comparative analysis of the biological activities of a wider range of this compound stereoisomers. Determining the specific molecular targets and elucidating the direct signaling pathways modulated by these compounds, independent of their conversion to forskolin, will be crucial for understanding their full therapeutic potential. Structure-activity relationship studies on a broader array of synthetic derivatives could lead to the development of novel and potent therapeutic agents for the treatment of cancer and infectious diseases. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. New hemisynthetic this compound derivatives with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Modulation of adenylate cyclase activity of fibroblasts by free fatty acids and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Manoyl Oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of manoyl oxide from both natural and biosynthetic sources. The methodologies are designed to be clear and reproducible for researchers in academic and industrial settings.

Introduction to this compound

This compound is a labdane-type diterpenoid that serves as a crucial biosynthetic precursor to a variety of bioactive molecules, including the pharmacologically significant compound forskolin.[1][2][3] It is found in a number of plant species, including Coleus forskohlii, Salvia sclarea (clary sage), and various species of Cistus and Pinus.[4] Additionally, metabolic engineering has enabled the production of this compound in microorganisms like the green microalga Chlamydomonas reinhardtii.[5][6] The purification of this compound is a critical step for its use in further research and as a starting material for the semi-synthesis of other high-value compounds.

Extraction Protocols

The choice of extraction method depends on the source material. Below are protocols for extraction from both microalgae and plant sources.

In-Situ Extraction from Microalgae Culture

This protocol is adapted from a continuous production system using a genetically modified strain of Chlamydomonas reinhardtii.[5]

Objective: To continuously extract this compound from a microalgae culture to prevent product inhibition and simplify downstream processing.

Materials:

-

Bioreactor with a culture of this compound-producing C. reinhardtii.

-

Dodecane (extraction solvent).

-

Peristaltic pumps for continuous culture and solvent addition/removal.

-

Separatory funnel or continuous liquid-liquid extraction system.

Protocol:

-

Establish a continuous culture of the this compound-producing C. reinhardtii strain in a photobioreactor.

-

Introduce a layer of dodecane on top of the aqueous culture medium. The high hydrophobicity of this compound facilitates its partitioning into the dodecane layer.

-

For a bench-scale system, a 2:1 ratio of culture to dodecane (e.g., 100 mL of culture to 50 mL of dodecane) can be used.[5]

-

Gently agitate the culture to ensure sufficient mixing at the aqueous-dodecane interface, promoting mass transfer of this compound.

-

Continuously or periodically harvest the dodecane layer containing the dissolved this compound.

-

Replenish the dodecane to maintain the desired solvent volume.

-

The collected dodecane phase, rich in this compound, can then be subjected to purification.

Solvent Extraction from Plant Material

This protocol is a general method for extracting this compound and other lipophilic compounds from dried plant material.

Objective: To extract this compound from plant sources such as Coleus forskohlii roots or Salvia sclarea leaves and flowers.

Materials:

-

Dried and powdered plant material.

-

Hexane or Dichloromethane (DCM).

-

Soxhlet apparatus or sonicator.

-

Rotary evaporator.

-

Filter paper and funnel.

Protocol:

-

Dry the plant material (e.g., roots of Coleus forskohlii) at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with hexane.

-

Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extract will be siphoned back into the flask.

-

Continue the extraction for several hours (e.g., 6-8 hours) until the solvent running through the thimble is clear.

-

-

Sonication-Assisted Extraction:

-

Suspend the powdered plant material in hexane in a flask (e.g., 1:10 solid-to-solvent ratio).

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes).

-

Separate the extract from the plant material by filtration.

-

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Protocols

The crude extract containing this compound requires further purification to isolate the compound of interest. Column chromatography is a widely used and effective method.[7][8]

Column Chromatography

Objective: To separate this compound from other compounds in the crude extract based on polarity.

Materials:

-

Crude extract.

-

Silica gel (for normal-phase chromatography).

-

Glass chromatography column.

-

Elution solvents: A non-polar solvent like petroleum ether or hexane and a slightly more polar solvent like ethyl acetate.

-

Collection tubes.

-

Thin Layer Chromatography (TLC) plates for monitoring the separation.

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., petroleum ether).

-

Pour the slurry into the column and allow the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the non-polar solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with the non-polar solvent.

-

Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent (e.g., increasing percentages of ethyl acetate in petroleum ether). This is known as gradient elution.

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.

-

Visualize the spots under UV light or by using a staining agent.

-

Fractions containing the same compound (as determined by their Rf value) are pooled together.

-

-

Solvent Removal:

-

Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator.

-

High-Performance Liquid Chromatography (HPLC)

For higher purity, a final purification step using preparative HPLC can be performed.

Objective: To achieve high purity of this compound.

Materials:

-

Partially purified this compound from column chromatography.

-

HPLC system with a preparative column (e.g., C18 for reverse-phase).

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water).

Protocol:

-

Develop an analytical HPLC method to determine the optimal mobile phase for separating this compound from remaining impurities.

-

Scale up the method to a preparative HPLC system.

-

Dissolve the this compound sample in the mobile phase.

-

Inject the sample onto the preparative column.

-

Collect the fraction corresponding to the this compound peak as it elutes from the column.

-

Evaporate the solvent to obtain highly purified this compound.

Quantitative Data

The following tables summarize quantitative data from the literature regarding this compound production and purification.

Table 1: this compound Production from Genetically Modified C. reinhardtii [5]

| Parameter | Value | Conditions |

| Productivity | 7.14 mg L⁻¹ d⁻¹ | 16h:8h day:night cycles, CO₂ as the sole carbon source |

| Extraction | In-situ with dodecane | Continuous process |

Table 2: Selective Synthesis of 13-epi-manoyl oxide from (-)-Sclareol [7][9]

| Entry | Reaction Temperature (°C) | FSO₃H (mol equiv.) | Product Ratio (13-epi-manoyl oxide : this compound) |

| 1 | -78 | 3 | 93 : 7 |

| 2 | -20 | 3 | 85 : 15 |

| 3 | 0 | 3 | 70 : 30 |

Visualizations

Experimental Workflow for Isolation and Purification

Caption: General workflow for this compound isolation and purification.

Hypothetical Signaling Pathway

While the direct signaling pathways of this compound are not fully elucidated, as a diterpenoid, it may influence pathways modulated by similar compounds. The diagram below represents a hypothetical pathway based on the known activities of other plant-derived secondary metabolites.[10]

Caption: Hypothetical anti-inflammatory signaling pathway.

References

- 1. EP3218495A1 - Methods and materials for biosynthesis of this compound - Google Patents [patents.google.com]

- 2. This compound (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 596-84-9 [thegoodscentscompany.com]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Manoyl Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a naturally occurring diterpenoid found in various plant species, notably in the essential oils of Salvia sclarea (clary sage). This compound and its derivatives have garnered significant interest in the pharmaceutical and fragrance industries due to their potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Accurate and precise quantification of this compound is crucial for quality control of natural products, pharmacokinetic studies, and understanding its mechanism of action in drug development.

These application notes provide detailed protocols for the quantification of this compound in various matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, we explore the potential involvement of this compound in cellular signaling pathways, providing a visual representation to aid in understanding its biological context.

Analytical Techniques for this compound Quantification

The choice of analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. GC-MS is a highly sensitive and selective method ideal for volatile and semi-volatile compounds like this compound. HPLC with UV or other suitable detectors offers an alternative for less volatile derivatives or when GC is not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound. The method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

This protocol is adapted from validated methods for terpene analysis and is suitable for the quantification of this compound in essential oils and plant extracts.[1][2]

1. Sample Preparation:

-

Essential Oils: Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as hexane or ethyl acetate.[2] The exact dilution factor should be determined based on the expected concentration of this compound.

-

Plant Extracts:

-

Perform a solvent extraction of the plant material (e.g., using hexane or a mixture of methanol and water).

-

Concentrate the extract under reduced pressure.

-

Re-dissolve a known amount of the dried extract in a suitable solvent for GC-MS analysis.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless mode depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at 4 °C/min.

-

Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode:

-

Full Scan: For initial identification of this compound and other components (mass range m/z 40-500).

-

Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound to enhance sensitivity and selectivity. Key ions for this compound can be determined from its full scan mass spectrum.

-

3. Calibration and Quantification:

-

Prepare a series of calibration standards of a certified this compound reference standard in the same solvent as the samples.

-

Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

-

Quantify this compound in the samples by comparing their peak areas to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

Workflow for GC-MS Analysis of this compound

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Manoyl Oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro assays for evaluating the bioactivity of manoyl oxide, a diterpenoid with potential therapeutic applications. The protocols detailed below cover the assessment of its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize quantitative data from various in vitro assays to provide a comparative overview of this compound's bioactivity. Data for this compound is included where available in the scientific literature. To illustrate the application and potential efficacy, representative data from structurally similar compounds or typical positive controls are also presented.

Table 1: Anticancer Activity (Cytotoxicity)

| Compound/Drug | Cell Line | Assay | IC50 (µM) | Reference Compound |

| This compound | Various | MTT | Data not available | Doxorubicin |

| Magnolol | A375-S2 (Melanoma) | MTT | ~50 µM | Doxorubicin |

| Doxorubicin | A549 (Lung Carcinoma) | MTT | 0.8 µM | - |

Note: Data for magnolol, a structurally similar biphenolic compound, is provided as a reference for potential cytotoxic effects.

Table 2: Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound |

| This compound | RAW 264.7 | Griess Assay | Data not available | L-NAME |

| 4-O-methylhonokiol | RAW 264.7 | Griess Assay | 9.8 µM[1] | L-NAME |

| L-NAME | RAW 264.7 | Griess Assay | ~25 µM | - |

Note: Data for 4-O-methylhonokiol, isolated from Magnolia officinalis, is presented to illustrate potential anti-inflammatory activity.

Table 3: Antimicrobial Activity

| Microorganism | Assay | MIC (µg/mL) of this compound | Reference Compound(s) |

| Staphylococcus aureus | Broth Microdilution | >128 | Gentamicin, Ampicillin |

| Bacillus subtilis | Broth Microdilution | >128 | Gentamicin, Ampicillin |

| Escherichia coli | Broth Microdilution | >128 | Gentamicin, Ampicillin |

| Pseudomonas aeruginosa | Broth Microdilution | >128 | Gentamicin, Ampicillin |

| Candida albicans | Broth Microdilution | >128 | Miconazole |

| Aspergillus niger | Broth Microdilution | >128 | Miconazole |

Note: The provided data for this compound derivatives suggests that the parent compound has weak antimicrobial activity, with stronger effects observed in its synthetic derivatives.

Table 4: Antioxidant Activity

| Compound | Assay | IC50 (µg/mL) | Reference Compound |

| This compound | DPPH | Data not available | Ascorbic Acid, Trolox |

| This compound | ABTS | Data not available | Ascorbic Acid, Trolox |

| Croton linearis crude extract | DPPH | >256 | Ascorbic Acid |

| Croton linearis crude extract | ABTS | 105.1 | Ascorbic Acid |

Note: Data from a plant extract is provided as a representative example of antioxidant assay results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line (e.g., A549, HeLa, MCF-7)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-